molecular formula C26H38N2O2 B1234953 Ircinal A

Ircinal A

Cat. No. B1234953
M. Wt: 410.6 g/mol
InChI Key: VGYIUIBYSYNRNZ-ZDWSRKPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ircinal A is a natural product found in Ircinia and Amphimedon with data available.

Scientific Research Applications

  • Synthesis and Chemical Structure

    A pivotal study by Humphrey et al. (2002) demonstrates the enantioselective synthesis of Ircinal A. This research is significant as it provides a method for creating Ircinal A in a laboratory setting, which is essential for further research and potential applications. The study employed a novel domino Stille/Diels-Alder reaction for constructing the tricyclic ABC ring core, which is a crucial component of Ircinal A and other manzamine alkaloids (Humphrey et al., 2002).

  • Biological Activities

    While the specific biological applications of Ircinal A itself are not extensively documented, research on related manzamine alkaloids suggests potential areas of interest. For instance, a study on Ircinal E, a derivative from the same family, found it to exhibit cytotoxicity against certain cell lines, indicating potential applications in cancer research (AlTarabeen et al., 2015). It's important to note that while this study does not directly concern Ircinal A, it provides insight into the broader research scope of manzamine alkaloids.

  • Research Opportunities

    The exploration of Ircinal A and related compounds aligns with broader trends in scientific research, emphasizing the importance of innovative methodologies, like the ones described by Humphrey et al. (2002), and the potential biomedical applications of marine-derived compounds.

properties

Product Name

Ircinal A

Molecular Formula

C26H38N2O2

Molecular Weight

410.6 g/mol

IUPAC Name

(1R,2R,4R,5Z,12R,13S,16Z)-13-hydroxy-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-triene-25-carbaldehyde

InChI

InChI=1S/C26H38N2O2/c29-19-21-17-26(30)13-8-4-1-2-5-9-14-27-16-12-23(21)25(20-27)18-22-11-7-3-6-10-15-28(22)24(25)26/h1,4,7,11,17,19,22-24,30H,2-3,5-6,8-10,12-16,18,20H2/b4-1-,11-7-/t22-,23-,24+,25-,26-/m0/s1

InChI Key

VGYIUIBYSYNRNZ-ZDWSRKPSSA-N

Isomeric SMILES

C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]/5N4CCCC/C=C5)O)C=O

Canonical SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C=O

synonyms

ircinal A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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